molecular formula C6H4BrClO2S B2554732 Methyl 5-bromo-2-chlorothiophene-3-carboxylate CAS No. 1243475-64-0

Methyl 5-bromo-2-chlorothiophene-3-carboxylate

Cat. No. B2554732
CAS RN: 1243475-64-0
M. Wt: 255.51
InChI Key: ZBSUORCZXUIQQM-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-chlorothiophene-3-carboxylate” is a chemical compound with the molecular formula C6H4BrClO2S . It has a molecular weight of 256.53 . The compound is typically stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-2-chlorothiophene-3-carboxylate” is 1S/C6H5BrClO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2,11H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-chlorothiophene-3-carboxylate” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is an inhibitor of CYP1A2, CYP2C9, but not CYP2C19, CYP2D6, or CYP3A4 . The compound has a Log Po/w (iLOGP) of 2.44 . It is soluble, with a Log S (ESOL) of -3.8 .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as Methyl 5-bromo-2-chlorothiophene-3-carboxylate, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that Methyl 5-bromo-2-chlorothiophene-3-carboxylate could potentially be used in similar applications.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Given its thiophene base, Methyl 5-bromo-2-chlorothiophene-3-carboxylate could potentially be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This suggests that Methyl 5-bromo-2-chlorothiophene-3-carboxylate could be used in similar electronic applications.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . Methyl 5-bromo-2-chlorothiophene-3-carboxylate, with its thiophene base, could potentially be used in the development of new OLEDs.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that Methyl 5-bromo-2-chlorothiophene-3-carboxylate could potentially be used in the development of new drugs with these properties.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

methyl 5-bromo-2-chlorothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSUORCZXUIQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-chlorothiophene-3-carboxylate

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